

An In-depth Technical Guide to 1,1-Cyclohexanedicetic Acid

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Compound of Interest

Compound Name: *1,1-Cyclohexanedicetic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanedicetic acid (CHDA), a dicarboxylic acid derivative with a cyclohexane backbone, is a key intermediate in the synthesis of various organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to Gabapentin, a widely used anticonvulsant and analgesic. This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of 1,1-Cyclohexanedicetic acid, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

1,1-Cyclohexanedicetic acid is a white to off-white crystalline solid, often appearing as a powder. It possesses a faint, vinegar-like odor.

Table 1: Physicochemical Properties of 1,1-Cyclohexanedicetic Acid

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{16}O_4$	
Molecular Weight	200.23 g/mol	
CAS Number	4355-11-7	
Melting Point	181-185 °C	
Boiling Point	Not available (decomposes)	
Solubility	Slightly soluble in DMSO and methanol.	
pKa ₁	3.49 (at 25 °C)	
pKa ₂	6.96 (at 25 °C)	
logP	1.57 (estimated)	

Table 2: Spectroscopic Data for 1,1-Cyclohexanediacetic Acid

Spectroscopy	Key Features and Peaks	Interpretation
¹ H NMR	Broad singlet (~12 ppm), Singlet (~2.5 ppm), Multiplets (1.3-1.6 ppm)	The broad singlet corresponds to the two acidic protons of the carboxylic acid groups. The sharp singlet is attributed to the four protons of the two methylene groups adjacent to the carboxyls. The multiplets arise from the ten protons of the cyclohexane ring.
¹³ C NMR	~175 ppm, ~45 ppm, ~35 ppm, ~26 ppm, ~21 ppm	The peak at ~175 ppm is characteristic of the carbonyl carbon in the carboxylic acid groups. The signal at ~45 ppm corresponds to the quaternary carbon of the cyclohexane ring. The peaks at ~35 ppm, ~26 ppm, and ~21 ppm are assigned to the methylene carbons of the cyclohexane ring and the methylene carbons of the acetic acid moieties.
IR Spectroscopy	Broad band (2500-3300 cm ⁻¹), Strong, sharp peak (~1700 cm ⁻¹)	The broad absorption is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. [1][2][3] The strong peak at ~1700 cm ⁻¹ is due to the C=O stretching of the carbonyl group.[1][2][3]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 200.	The fragmentation pattern may show loss of water (M-18), loss of a carboxyl group (M-45), and other fragments

characteristic of cyclic
dicarboxylic acids.^{[4][5]}

Synthesis of 1,1-Cyclohexanediacetic Acid

The most common synthetic route to 1,1-Cyclohexanediacetic acid involves the reaction of cyclohexanone with a cyanoacetate, followed by hydrolysis and decarboxylation of the resulting intermediate. The following is a generalized experimental protocol based on patent literature.^[6] ^[7]

Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid

Step 1: Synthesis of 1,1-Cyclohexyldicyanoamide

- To a reaction vessel containing absolute ethanol (140 ml), pass ammonia gas (10.5 g) while cooling and stirring.^[6]
- Cool the solution to -10 °C and add ethyl cyanoacetate (59.5 g). The temperature may rise to -7 °C.^[6]
- Re-cool the mixture to -10 °C and add cyclohexanone (25 g) dropwise, ensuring the temperature does not exceed -6 °C. The addition should take approximately 40 minutes.^[6]
- After the addition is complete, stir the mixture for an additional 30 minutes, then cool to -10 °C and stop stirring.
- Maintain the reaction mixture at -10 °C for 24 hours, then at 0 ± 5 °C for 12 hours, and finally at room temperature (25 °C) for 12 hours (total incubation time of 48 hours).^[6]
- Filter the ethanolic solution by suction to collect the precipitated 1,1-cyclohexyldicyanoamide.
- Dry the solid product to yield pure 1,1-cyclohexyldicyanoamide powder.

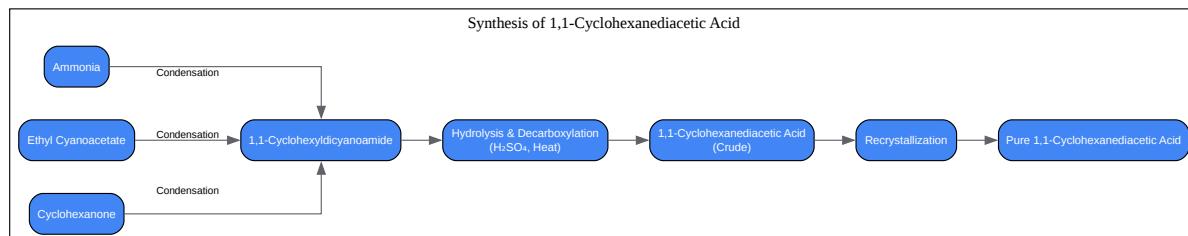
Step 2: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid

- In a separate reaction vessel, add water (70 ml) and slowly add concentrated sulfuric acid (45 ml) with caution.[7]
- To this acidic solution, add the 1,1-cyclohexyldicyanoamide powder (59.5 g) obtained in the previous step.[7]
- Heat the mixture with stirring. The temperature should be slowly raised from 110 °C to 145 °C.[7]
- Maintain the reaction at this temperature for 3.5 hours to allow for progressive hydrolysis. After 1.5 hours of incubation, segmented addition of diluted sulfuric acid (prepared from 10 ml concentrated sulfuric acid and 20 ml water) is recommended.[7]
- Upon completion of the reaction, a pasty hydrolyzate is formed.
- In a new vessel, heat a concentrated sulfuric acid solution (e.g., 80%) to 160-185 °C.[7]
- Slowly add the pasty hydrolyzate to the hot sulfuric acid. This will cause the evolution of CO₂ and steam.
- After the addition is complete, maintain the temperature at 180-185 °C for 30 minutes, or until gas evolution ceases, indicating the end of the reaction.[7]
- Cool the reaction mixture and pour it into cold, stirring water to precipitate the crude 1,1-Cyclohexanediamic acid.
- Filter the crude product by suction.

Purification: Recrystallization

- Dissolve the crude 1,1-Cyclohexanediamic acid in a suitable solvent, such as hot water or an aqueous solvent mixture.
- Treat with activated carbon to remove colored impurities, if necessary.
- Filter the hot solution to remove the activated carbon.
- Allow the filtrate to cool slowly to induce crystallization.

- Collect the purified crystals by filtration and dry them under vacuum.



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Caption: Workflow for the synthesis of 1,1-Cyclohexanediatic acid.

Application in Drug Development: Synthesis of Gabapentin

1,1-Cyclohexanediatic acid is a crucial starting material for the synthesis of Gabapentin. The process involves the conversion of the diacid to its monoamide, followed by a Hofmann rearrangement.

Experimental Protocol: Synthesis of Gabapentin from 1,1-Cyclohexanediatic Acid

Step 1: Formation of 1,1-Cyclohexanediatic Anhydride

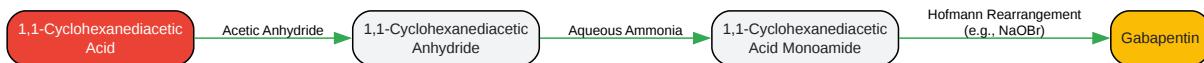
- Reflux 1,1-Cyclohexanediatic acid with an excess of acetic anhydride.
- After the reaction is complete, distill off the excess acetic anhydride and the acetic acid byproduct to obtain 1,1-Cyclohexanediatic anhydride.

Step 2: Formation of 1,1-Cyclohexanedicarboxylic Acid Monoamide

- React the 1,1-Cyclohexanedicarboxylic acid with aqueous ammonia. The reaction temperature should be maintained below 20 °C.[8]
- Neutralize the reaction mixture with an aqueous solution of sulfuric acid to a slightly acidic pH to precipitate the crude 1,1-Cyclohexanedicarboxylic acid monoamide.[8]
- Filter the crude product and purify by recrystallization from a suitable solvent like aqueous acetonitrile.[8]

Step 3: Hofmann Rearrangement to Gabapentin

- Subject the 1,1-Cyclohexanedicarboxylic acid monoamide to a Hofmann rearrangement using an aqueous solution of sodium hypobromite (which can be prepared in situ).
- The reaction is typically carried out at low temperatures (e.g., -5 to -10 °C) initially, and then the temperature is raised.
- Acidify the reaction mixture with hydrochloric acid to obtain Gabapentin hydrochloride.
- The Gabapentin hydrochloride can then be purified and converted to the free base form of Gabapentin through techniques such as ion-exchange chromatography.



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Caption: Synthesis pathway of Gabapentin from 1,1-Cyclohexanedicarboxylic acid.

Reactivity and Stability

1,1-Cyclohexanedicarboxylic acid is stable under normal conditions. It is incompatible with strong oxidizing agents. Thermal decomposition can lead to the release of irritating gases and vapors. As a dicarboxylic acid, it can undergo typical reactions such as esterification, amidation, and reduction.

Toxicological and Safety Information

1,1-Cyclohexanediacetic acid is considered hazardous. The toxicological properties have not been fully investigated, and the available information is limited.

Table 3: GHS Hazard and Precautionary Statements

Classification	Statement
Hazard Class	Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. ^[9] H319: Causes serious eye irritation. ^[9] H335: May cause respiratory irritation. ^[9]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. ^[9] P264: Wash face, hands and any exposed skin thoroughly after handling. ^[9] P280: Wear protective gloves/protective clothing/eye protection/face protection. ^[9] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. ^[9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[9]

Acute Toxicity: No specific data on acute oral, dermal, or inhalation toxicity is readily available.
[\[10\]](#)[\[11\]](#)

Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.^[9] Standard protocols like the OECD Test Guideline 405 for acute eye irritation/corrosion and corresponding guidelines for skin irritation would be applicable for formal assessment.^[12]

Sensitization: There is no specific information available regarding the potential for skin sensitization.[\[10\]](#)

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no information available to suggest that 1,1-Cyclohexanediacetic acid is carcinogenic, mutagenic, or a reproductive toxin.[\[10\]](#)[\[11\]](#)

Conclusion

1,1-Cyclohexanediacetic acid is a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of Gabapentin. A thorough understanding of its physicochemical properties, synthetic routes, and safety considerations is essential for its effective and safe utilization in research and pharmaceutical manufacturing. This guide provides a foundational overview to aid professionals in their work with this important chemical entity.

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